2-(4-Aminopiperazin-1-YL)ethyl acetate
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Description
2-(4-Aminopiperazin-1-YL)ethyl acetate, also known by its CAS number 158773-35-4, is a chemical compound with the formula C8H17N3O2 . It is used in various scientific research fields, including medicinal chemistry, drug development, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-(4-Aminopiperazin-1-YL)ethyl acetate consists of 13 heavy atoms, with no aromatic heavy atoms . The molecule has 4 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
2-(4-Aminopiperazin-1-YL)ethyl acetate has a molecular weight of 187.24 . It has a high GI absorption and is very soluble, with a solubility of 59.6 mg/ml . Its lipophilicity is represented by a Log Po/w (iLOGP) of 1.53 .Safety and Hazards
properties
IUPAC Name |
2-(4-aminopiperazin-1-yl)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(12)13-7-6-10-2-4-11(9)5-3-10/h2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWQFHJCVOKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668306 |
Source
|
Record name | 2-(4-Aminopiperazin-1-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161667-07-8 |
Source
|
Record name | 2-(4-Aminopiperazin-1-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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